Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-
Overview
Description
Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The structure of this compound includes a quinoxaline core with a 2-[(4-nitrophenyl)methyl] and a 3-phenyl substituent, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Compounds with similar structures, such as s-(4-nitrobenzyl)glutathione, have been found to target glutathione s-transferase p . This enzyme plays a crucial role in detoxification by catalyzing the conjugation of many hydrophobic and electrophilic compounds with reduced glutathione .
Mode of Action
S-(4-nitrobenzyl)glutathione acts as a substrate for Glutathione S-transferase P, facilitating the detoxification process .
Biochemical Pathways
Compounds with similar structures have been found to influence the glutathione metabolism pathway . This pathway plays a vital role in protecting the cell from oxidative stress.
Pharmacokinetics
Similar compounds like s-(4-nitrobenzyl)glutathione have been found to exhibit certain pharmacokinetic properties . For instance, S-(4-nitrobenzyl)glutathione is known to interact with Glutathione S-transferase P, which could potentially influence its bioavailability .
Result of Action
Based on the potential interaction with glutathione s-transferase p, it can be hypothesized that this compound might play a role in the detoxification process and protection against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl-, the synthesis can be achieved through the following steps:
Condensation Reaction: The reaction between o-phenylenediamine and benzil in the presence of an acid catalyst such as hydrochloric acid or acetic acid.
Substitution: The final step involves the substitution of the nitro group with a phenyl group using a suitable reagent like phenylmagnesium bromide.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Phenylmagnesium bromide in anhydrous ether.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of aminoquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the reagent used.
Scientific Research Applications
Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable compound for biological studies.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and optoelectronic materials.
Comparison with Similar Compounds
Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- can be compared with other similar compounds such as quinazoline, phthalazine, and cinnoline These compounds share a similar heterocyclic structure but differ in their substituents and biological activities
List of Similar Compounds
- Quinazoline
- Phthalazine
- Cinnoline
Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- stands out due to its specific substituents, which confer unique properties and applications compared to its analogs.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]-3-phenylquinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-24(26)17-12-10-15(11-13-17)14-20-21(16-6-2-1-3-7-16)23-19-9-5-4-8-18(19)22-20/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESAQHCFQVNQIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355659 | |
Record name | Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18039-33-3 | |
Record name | Quinoxaline, 2-[(4-nitrophenyl)methyl]-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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